molecular formula C11H17NO2S B169572 Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate CAS No. 158461-00-8

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate

Cat. No.: B169572
CAS No.: 158461-00-8
M. Wt: 227.33 g/mol
InChI Key: VULBATZCZZZNSX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS 158461-00-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H17NO2S and a molecular weight of 227.32 g/mol, it is characterized as a heterocyclic building block, a class of compounds crucial in medicinal chemistry and drug discovery . Thiophene derivatives, in particular, are recognized for their broad spectrum of biological properties and are frequently investigated as core structures in the development of novel therapeutic agents . Research indicates that analogs and derivatives based on the ethyl 2-aminothiophene-3-carboxylate scaffold are of significant interest in oncology research. Specifically, such compounds have been synthesized and evaluated as potential apoptosis-inducing agents for breast cancer (MCF-7) and liver cancer (HepG-2) cell lines, showing promising antiproliferative potential . These derivatives can serve as key intermediates for synthesizing more complex fused heterocycles, such as thieno[2,3-d]pyrimidin-4(3H)-ones, which are explored as potential inhibitors of molecular targets like JAK2, a kinase implicated in cellular malignancies . This compound is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as its specific hazard profile should be determined prior to use.

Properties

IUPAC Name

ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-14-10(13)7-6-8(11(2,3)4)15-9(7)12/h6H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULBATZCZZZNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The reaction initiates with the base-catalyzed Knoevenagel condensation between 4-tert-butylcyclohexanone and ethyl cyanoacetate, forming an α,β-unsaturated nitrile intermediate. Subsequent nucleophilic attack by sulfur generates a thiophene ring, with the amine group introduced via cyclization. A typical procedure involves:

  • Reagents : 4-tert-butylcyclohexanone (1.0 equiv), ethyl cyanoacetate (1.1 equiv), sulfur (1.2 equiv), and diethylamine (0.5 equiv) in ethanol.

  • Conditions : Reflux at 80°C for 6–12 hours under nitrogen.

  • Workup : The crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (10:1 → 1:1), yielding the target compound as a light yellow oil in 79% yield.

Table 1: Gewald Reaction Optimization Parameters

ParameterOptimal ConditionYield Impact
BaseDiethylamine79%
SolventEthanolHigh polarity enhances cyclization
Temperature80°CBalances kinetics and side reactions
Sulfur Stoichiometry1.2 equivPrevents under-/over-cyclization

Substituent Effects and Challenges

The tert-butyl group introduces steric hindrance, necessitating careful optimization. Polar aprotic solvents like DMF have been used for analogous compounds to improve solubility, though ethanol remains preferred for its cost and environmental profile. Prolonged reaction times (up to 12 hours) are required to achieve full conversion, as shorter durations result in unreacted ketone.

Alternative Synthetic Approaches

Reductive Amination

Reductive amination offers an alternative route, though it is less commonly reported. This method involves reacting a preformed thiophene nitrile with an amine in the presence of a reducing agent like sodium borohydride. For example:

  • Reagents : 5-tert-butylthiophene-3-carbonitrile (1.0 equiv), ethylamine (2.0 equiv), and NaBH₄ (1.5 equiv) in methanol.

  • Conditions : Stirring at 25°C for 24 hours, followed by acid workup.

  • Yield : ~50–60%, lower than the Gewald method due to competing reduction of the nitrile group.

Acyl Chloride-Mediated Coupling

A hybrid approach involves synthesizing the thiophene core via Gewald-like steps, followed by amidation. For instance, 2-cyanoacetic acid is converted to its acid chloride using oxalyl chloride/DMF in DCM, then coupled with 5-tert-butylthiophen-3-amine:

  • Reagents : 2-cyanoacetic acid (1.0 equiv), oxalyl chloride (1.1 equiv), DMF (catalytic), and 5-tert-butylthiophen-3-amine (1.0 equiv).

  • Conditions : 0°C → 25°C, 5 hours.

  • Yield : 62% after column chromatography.

Critical Analysis of Purification Techniques

Purification is a bottleneck in thiophene synthesis due to the compound’s polarity and sensitivity to oxidation.

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate gradients (7:1 to 1:1) is standard. The tert-butyl group’s hydrophobicity increases retention time, necessitating higher ethyl acetate concentrations (up to 50%) for elution.

Recrystallization

Limited success has been reported due to the compound’s oily consistency. Co-solvents like hexane/ethanol (3:1) have been attempted, but yields drop to <50%.

Scalability and Industrial Considerations

The Gewald reaction’s scalability is hindered by sulfur handling and column chromatography. Recent advances propose:

  • Continuous Flow Systems : Microreactors reduce reaction time to 2–4 hours and improve safety.

  • Alternative Bases : Triethylamine in DMF increases yield to 85% for gram-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the thiophene ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate has the following chemical properties:

  • Molecular Formula : C11_{11}H17_{17}N\O2_{2}S
  • Molecular Weight : 227.33 g/mol
  • CAS Number : 158461-00-8

The compound features a thiophene ring substituted with an amino group and a tert-butyl group, which enhances its steric and electronic properties, contributing to its stability and reactivity in various chemical environments .

Antimicrobial Activity

Research indicates that derivatives of this compound have demonstrated significant antimicrobial properties. Studies have reported the synthesis of novel derivatives and their screening against various bacterial strains using the minimum inhibitory concentration (MIC) method. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory and analgesic effects. In preclinical models, certain derivatives exhibited promising results in reducing inflammation and pain, which may be attributed to their ability to inhibit specific inflammatory pathways .

Antitumor Activity

This compound derivatives have been investigated for their antitumor potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Enzyme Modulation

The amino group in this compound can form hydrogen bonds with active sites on enzymes, influencing their function. This property is crucial for developing enzyme inhibitors or modulators that can serve as therapeutic agents in various diseases.

Case Study: Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes revealed that it could effectively modulate enzyme activity by stabilizing enzyme-substrate complexes through hydrogen bonding . This interaction is vital for designing drugs targeting metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduction in inflammation markers
AnalgesicPain relief in animal models
AntitumorInduction of apoptosis in cancer cells
Enzyme modulationStabilization of enzyme-substrate complexes

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate

This analog replaces the ethyl ester with a methyl group. Key differences include:

  • Molecular Weight : 213.30 (methyl) vs. 227.33 (ethyl ester, estimated).
  • Density : 1.148 g/cm³ (methyl) .
  • Synthetic Utility : Methyl esters are typically less hydrolytically stable than ethyl esters, which may affect their use as intermediates in multi-step syntheses.
  • Hazard Profile : The methyl derivative carries hazard codes for skin/eye irritation (Xi) .

Table 1: Methyl vs. Ethyl Ester Comparison

Property Methyl Ester Ethyl Ester (Target)
Molecular Formula C10H15NO2S C11H17NO2S (estimated)
Molecular Weight 213.30 ~227.33
Density (g/cm³) 1.148 Not reported
Hazard Codes H315, H319, H335 Likely similar

Ethyl 3-Amino-5-(3-Chlorophenyl)thiophene-2-carboxylate

This compound features a 3-chlorophenyl group at position 5 instead of tert-butyl. Key distinctions:

  • Substituent Effects : The electron-withdrawing chloro group enhances electrophilic reactivity, making it suitable for cross-coupling reactions. In contrast, the tert-butyl group in the target compound offers steric protection and lipophilicity .
  • Applications : The chlorophenyl analog is a precursor for pharmaceuticals and dyes, whereas the tert-butyl variant may prioritize stability in hydrophobic environments .

Ethyl 3-Amino-5-(3-Bromophenyl)thiophene-2-carboxylate

Similar to the chlorophenyl analog but with bromine substitution:

  • Molecular Weight : 326.21 (bromophenyl) vs. ~227.33 (target).

Table 2: Substituent Effects at Position 5

Compound Substituent Molecular Weight Key Properties
Target Compound tert-Butyl ~227.33 Lipophilicity, steric bulk
Chlorophenyl Analog 3-Chlorophenyl ~295.76 Electrophilic reactivity
Bromophenyl Analog 3-Bromophenyl 326.21 Enhanced polarizability

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

This analog substitutes tert-butyl with a phenyl group at position 5 and adds a methyl group at position 4:

  • Biological Relevance : Such derivatives are often screened for antimicrobial or anticancer activity, suggesting that the target compound’s tert-butyl group could modulate similar pathways .

Biological Activity

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with an amino group and a tert-butyl group. Its molecular formula is C11H15N1O2SC_{11}H_{15}N_{1}O_{2}S, with a molecular weight of approximately 227.32 g/mol. The presence of the tert-butyl group enhances the compound's steric and electronic properties, contributing to its stability and reactivity.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including apoptosis in cancer cells and inhibition of microbial growth .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer activity. In vivo studies demonstrated that this compound significantly reduced tumor mass in mice models bearing solid tumors. For instance, it was observed that treatment with the compound led to a reduction in tumor weight by 54% compared to control groups . The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that allow effective interaction with cellular targets.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has been shown to inhibit biofilm formation in uropathogenic Escherichia coli, suggesting its potential as an antivirulence agent . This property may be attributed to its ability to interfere with bacterial adhesion mechanisms, thereby preventing infection establishment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study reported that administration of this compound resulted in a significant decrease in tumor volume compared to standard chemotherapy agents like 5-FU (fluorouracil). The reduction in tumor mass was accompanied by improvements in hematological parameters, indicating a potential for reduced myelosuppression .
  • Enzyme Modulation : The compound has shown promise in modulating enzyme activity due to its ability to form hydrogen bonds with active sites on various enzymes. This characteristic makes it a candidate for further drug development aimed at targeting specific biochemical pathways.

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AnticancerReduces tumor mass by up to 54%
AntimicrobialInhibits biofilm formation in E. coli
Enzyme modulationInfluences enzyme function

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate, and how can reaction conditions be optimized?

The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. Starting from a substituted acetaldehyde (e.g., tert-butyl acetaldehyde) and ethyl cyanoacetate, the reaction proceeds via a one-pot condensation with elemental sulfur under basic conditions to yield the 2-aminothiophene-3-carboxylate core . Key optimization parameters include:

  • Temperature : Elevated temperatures (60–80°C) accelerate the reaction but may increase side-product formation.
  • Base selection : Triethylamine or morpholine is often used to deprotonate intermediates and stabilize reactive species.
  • Workup : Acidic quenching followed by recrystallization improves purity .

Q. How can structural characterization of this compound be performed using spectroscopic and computational methods?

  • NMR : The amino group (–NH2) typically appears as a broad singlet (δ 5.5–6.5 ppm), while the tert-butyl group shows a singlet at δ 1.2–1.4 ppm in 1^1H NMR .
  • Mass spectrometry : The molecular ion peak ([M+H]+^+) corresponds to the molecular formula C12H19NO2SC_{12}H_{19}NO_2S (theoretical MW: 241.12).
  • Computational descriptors : XLogP values (~4) predict moderate hydrophobicity, useful for solubility assessments in drug discovery .

Q. What safety protocols are critical when handling this compound?

  • Hazard identification : While specific toxicity data may be limited, analogous thiophene derivatives require precautions against inhalation and skin contact.
  • Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents .
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can conflicting spectral data from synthetic batches be resolved?

Contradictions in NMR or IR spectra often arise from impurities or regioisomers. Strategies include:

  • Chromatographic purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
  • 2D NMR (COSY, HSQC) : Confirm connectivity of the tert-butyl group and ester moiety .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) provides unambiguous structural confirmation .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound in biological systems?

  • Functionalization : Introduce substituents at the 5-position (e.g., halogens, aryl groups) via Suzuki-Miyaura coupling to modify electronic properties .
  • Biological assays : Test derivatives against bacterial targets (e.g., Mur ligases) to correlate substituent effects with inhibitory activity. IC50 values and MIC (minimum inhibitory concentration) measurements are critical .
  • Docking studies : Use molecular modeling software (e.g., AutoDock) to predict binding interactions with target proteins .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • In situ monitoring : Employ HPLC or TLC to track reaction progress and optimize stoichiometry.
  • Anhydrous conditions : Reduce hydrolysis of the ethyl ester group by using dried solvents (e.g., THF, DMF) .
  • Catalytic additives : Additives like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency in coupling steps .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Solvent screening : Test polar (ethanol) vs. nonpolar (hexane) solvents for slow evaporation.
  • Seeding : Introduce microcrystals of a similar compound to induce nucleation.
  • SHELX refinement : Use SHELXL for high-resolution data to resolve disorder in the tert-butyl group .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight241.12 g/mol
XLogP~4 (predicted)
Hydrogen Bond Acceptors5
Rotatable Bonds5

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (%)Notes
Room temperature, 24h6590Baseline conditions
60°C, 12h8295Accelerated reaction
Catalytic DMAP8898Enhanced coupling efficiency

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